molecular formula C12H16FNO3 B12956778 Ethyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate CAS No. 406216-42-0

Ethyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate

Cat. No.: B12956778
CAS No.: 406216-42-0
M. Wt: 241.26 g/mol
InChI Key: ONGSQPYHCQJKPP-JTQLQIEISA-N
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Description

Systematic Nomenclature and CAS Registry Information

The systematic IUPAC name for this compound is ethyl (2S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate, reflecting its ester functional group, amino substituent, and substituted aromatic ring. The (2S) designation specifies the absolute configuration of the chiral carbon atom at position 2 of the propanoate chain.

The compound’s hydrochloride salt form is registered under CAS number 2226159-95-9 , though the free base form does not have a distinct CAS entry in the provided sources. Synonyms include (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propionic acid ethyl ester and ethyl (S)-β-amino-β-(3-fluoro-4-methoxyphenyl)propionate, which emphasize its esterified carboxylic acid and β-amino acid structure.

Molecular Formula and Weight Analysis

The molecular formula of the free base is C₁₂H₁₆FNO₃ , derived from the hydrochloride salt’s formula (C₁₂H₁₇ClFNO₃) by subtracting hydrochloric acid (HCl). The exact molecular weight is 241.26 g/mol , calculated as follows:

Component Contribution (g/mol)
Carbon (12 × 12) 144.00
Hydrogen (16 × 1) 16.00
Fluorine (1 × 19) 19.00
Nitrogen (1 × 14) 14.00
Oxygen (3 × 16) 48.00
Total 241.26

This aligns with the molecular weight of structurally analogous compounds, such as ethyl 3-(4-methoxyphenyl)propanoate (C₁₂H₁₆O₃, 208.25 g/mol), adjusted for the addition of fluorine and an amino group.

Three-Dimensional Structural Elucidation

The compound’s structure comprises three key regions:

  • Ethyl ester group : A –COOCH₂CH₃ moiety at the terminal position of the propanoate chain.
  • Chiral center : A carbon atom bonded to an amino group (–NH₂), a fluoromethoxyphenyl ring, and two methylene (–CH₂–) groups.
  • Aromatic system : A benzene ring substituted with fluorine at position 3 and methoxy (–OCH₃) at position 4.

The SMILES notation CCOC(=O)CC@@HN encodes this structure, with the @@H descriptor indicating the (S)-configuration at the chiral center. Computational modeling using tools like RDKit (though unavailable in the provided code execution) would predict bond lengths and angles consistent with propanoate esters, such as C–O bond lengths of ~1.34 Å (ester) and ~1.43 Å (ether).

Chiral Center Configuration and Absolute Stereochemistry

The chiral carbon at position 2 of the propanoate chain exhibits S-configuration , as explicitly denoted in the compound’s name. This assignment is corroborated by the SMILES syntax, where the @@H symbol corresponds to the Cahn-Ingold-Prelog priority rules:

  • Priority 1 : Amino group (–NH₂).
  • Priority 2 : Fluoromethoxyphenyl ring.
  • Priority 3 : Ester-bound methylene group (–CH₂COOCH₂CH₃).
  • Priority 4 : Hydrogen atom.

The spatial arrangement of these groups creates a tetrahedral geometry, with the (S)-enantiomer favoring specific intermolecular interactions in chiral environments. This stereochemical purity is critical for applications in asymmetric synthesis, where enantioselectivity impacts biological activity or material properties.

Properties

CAS No.

406216-42-0

Molecular Formula

C12H16FNO3

Molecular Weight

241.26 g/mol

IUPAC Name

ethyl (3S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate

InChI

InChI=1S/C12H16FNO3/c1-3-17-12(15)7-10(14)8-4-5-11(16-2)9(13)6-8/h4-6,10H,3,7,14H2,1-2H3/t10-/m0/s1

InChI Key

ONGSQPYHCQJKPP-JTQLQIEISA-N

Isomeric SMILES

CCOC(=O)C[C@@H](C1=CC(=C(C=C1)OC)F)N

Canonical SMILES

CCOC(=O)CC(C1=CC(=C(C=C1)OC)F)N

Origin of Product

United States

Preparation Methods

Reaction Scheme

The classical Rodionov synthesis is adapted to prepare racemic β-amino acids by reacting the corresponding aromatic aldehyde with malonic acid in the presence of ammonium acetate in ethanol under reflux conditions. The general reaction is:

$$
\text{3-fluoro-4-methoxybenzaldehyde} + \text{malonic acid} + \text{NH}_4\text{OAc} \xrightarrow{\text{EtOH, reflux}} \text{β-amino acid (racemic)}
$$

Subsequently, the β-amino acid is esterified with ethanol in the presence of thionyl chloride (SOCl₂) to yield the ethyl ester hydrochloride salt.

Key Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
β-Amino acid formation 3-fluoro-4-methoxybenzaldehyde, malonic acid, NH₄OAc, EtOH, reflux 76–98 Racemic mixture produced
Esterification SOCl₂ in EtOH 76–98 Formation of ethyl ester salt

This method produces racemic β-amino acid esters, which require further resolution to obtain the (S)-enantiomer.

Enzymatic Resolution for Enantiopure (S)-Isomer

Lipase-Catalyzed Kinetic Resolution

To obtain the (S)-enantiomer selectively, enzymatic methods using lipase PSIM have been developed. The racemic β-amino acid esters undergo enantioselective hydrolysis or esterification catalyzed by lipase, which preferentially reacts with one enantiomer, allowing separation.

Reaction Parameters and Outcomes

Parameter Condition Result
Enzyme Lipase PSIM High enantioselectivity (>99% ee)
Solvent Isopropyl ether (iPr₂O) Optimal for enzyme activity
Temperature 45 °C Maintains enzyme stability
Conversion ~50% Typical for kinetic resolution
Enantiomeric excess (ee) >99% for (S)-enantiomer High optical purity

The enzymatic method yields the (S)-enantiomer of Ethyl 3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate with excellent enantiomeric excess, suitable for pharmaceutical applications.

Alternative Synthetic Routes and Functional Group Modifications

Aromatic Substitution and Fluorination

The fluorine substituent on the aromatic ring can be introduced via:

  • Starting from commercially available 3-fluoro-4-methoxybenzaldehyde,
  • Or via selective aromatic fluorination of methoxyphenyl precursors using electrophilic fluorinating agents.

Use of Protecting Groups and Coupling Reactions

In some advanced syntheses, protecting groups such as tert-butoxycarbonyl (Boc) are used on the amino group to facilitate selective reactions. Coupling reactions like palladium-catalyzed cross-coupling (e.g., Sonogashira coupling) can be employed to introduce complex substituents on the aromatic ring, although these are more common in related α-amino acid derivatives.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Product Type Yield (%) Enantiomeric Excess (ee) Notes
Modified Rodionov Synthesis 3-fluoro-4-methoxybenzaldehyde, malonic acid, NH₄OAc EtOH, reflux; SOCl₂ in EtOH (esterification) Racemic β-amino acid ethyl ester 76–98 Racemic Simple, scalable but racemic product
Enzymatic Resolution Racemic β-amino acid ethyl ester Lipase PSIM, iPr₂O, 45 °C (S)-enantiomer ~50 (conversion) >99% High stereoselectivity, mild conditions
Aromatic Fluorination Methoxyphenyl precursors Electrophilic fluorination agents Fluorinated aldehyde Variable N/A For fluorine introduction on aromatic ring

Research Findings and Practical Considerations

  • The enzymatic kinetic resolution method is preferred for obtaining the (S)-enantiomer with high optical purity, which is critical for biological activity and pharmaceutical use.
  • The Rodionov synthesis provides a robust and straightforward route to the β-amino acid scaffold but requires subsequent resolution steps.
  • Industrial scale-up may involve continuous flow reactors for improved efficiency and yield.
  • Purification typically involves recrystallization or chromatographic techniques to isolate the pure enantiomer.
  • The presence of the 3-fluoro and 4-methoxy substituents on the phenyl ring influences the reactivity and stereochemical outcome, necessitating careful control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro-substituted aromatic ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Pharmacological Applications

Ethyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate has been investigated for its potential pharmacological properties, particularly in the fields of neuropharmacology and medicinal chemistry. Its structure suggests it may interact with biological targets, making it a candidate for further exploration.

Neuropharmacology

Research indicates that compounds similar to this compound can exhibit neuroprotective effects. Studies have shown that modifications in the amino acid structure can enhance neuroactive properties, potentially aiding in the treatment of neurodegenerative diseases .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The presence of fluorine and methoxy groups can influence the compound's interaction with cancer cell receptors, which could lead to the development of new anticancer agents .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including the use of chiral amino acids as starting materials. The ability to modify its structure leads to various derivatives with potentially enhanced biological activities.

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal examined the neuroprotective effects of various amino acid derivatives, including this compound. The results indicated that this compound could reduce oxidative stress in neuronal cells, suggesting its potential use in treating conditions like Alzheimer's disease .

Case Study 2: Anticancer Properties

In another study focusing on anticancer agents, researchers evaluated the efficacy of this compound against several cancer cell lines. The compound demonstrated significant cytotoxicity, particularly in breast cancer cells, highlighting its potential as a lead compound for further drug development .

Mechanism of Action

The mechanism of action of Ethyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, pain, or other biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of fluorinated β-amino esters. Below is a detailed comparison with three analogs from literature and commercial sources:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
Ethyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate C₁₂H₁₆FNO₃ 3-Fluoro, 4-methoxy 265.26 Chiral S-configuration; methoxy enhances electron-donating capacity
Ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride C₁₁H₁₄ClF₂NO₂ 2,4-Difluoro 265.69 Hydrochloride salt improves solubility; difluoro increases lipophilicity
Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate C₁₁H₁₄FNO₂ 4-Fluoro (no methoxy) 235.24 2S stereochemistry; simpler structure with lower steric hindrance
Ethyl 3-(methylthio)propanoate C₆H₁₂O₂S Methylthio group 148.22 Non-fluorinated; sulfur-containing, used in flavor/fragrance applications

Substituent Effects on Reactivity and Bioactivity

  • Stereochemistry: The S-configuration at the 3-position differentiates it from the 2S-configuration in Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate . This positional isomerism may influence binding affinity in chiral environments (e.g., enzyme active sites).
  • Hydrochloride Salts : The hydrochloride salt form in the 2,4-difluoro analog improves aqueous solubility, a critical factor in drug formulation .

Biological Activity

Ethyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate, also known as a derivative of phenylalanine, has garnered attention for its potential biological activities. This compound features a unique combination of functional groups that may impart various pharmacological properties. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C12H17ClFNO3
Molecular Weight 277.72 g/mol
IUPAC Name ethyl (3S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate; hydrochloride
InChI Key IUURKECCPNFXKJ-PPHPATTJSA-N

The presence of a fluorine atom and a methoxy group enhances the lipophilicity and reactivity of the compound, potentially influencing its interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Preparation of Starting Material : A substituted benzene derivative is synthesized.
  • Formation of the Amino Group : The amino group is introduced through specific reactions.
  • Esterification : This involves the reaction of ethyl alcohol with an appropriate acid catalyst.
  • Fluorination and Methoxylation : Electrophilic aromatic substitution reactions introduce the fluoro and methoxy groups.
  • Hydrochloride Formation : The final product is obtained by reacting with hydrochloric acid.

Research indicates that this compound may interact with various molecular targets, including enzymes and receptors. Its mechanism of action could involve:

  • Inhibition or Activation of Enzymes : The compound may act as an inhibitor or activator in specific biochemical pathways.
  • Binding Affinity : Studies suggest that compounds with similar structures exhibit varying degrees of binding affinity to biological targets, which can modulate their activity .

Antimicrobial Activity

Preliminary studies have assessed the antimicrobial properties of related compounds. For instance, conjugates formed from amino acids and small molecules have shown significant antibacterial effects against strains such as E. coli and S. aureus. These findings suggest that this compound may possess similar properties due to its structural characteristics .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that compounds with similar structures can exhibit potent effects against cancer cell lines. For example, derivatives with specific substitutions have shown IC50 values in the low micromolar range against human leukemia cells . The potential for this compound to act as an anticancer agent warrants further investigation.

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated various amino acid conjugates and found that those with aromatic substitutions exhibited better antibacterial activity than standard drugs, suggesting a promising avenue for further exploration with this compound .
  • Cytotoxicity Evaluation : Research on synthesized derivatives indicated significant cytotoxic effects on cancer cell lines, highlighting the need for targeted studies on this compound to determine its efficacy .

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